3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

Descripción general

Descripción

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a biochemical reagent . It has been used in the synthesis of composite materials for the electrochemical detection of Polychlorinated Biphenyls (PCBs), a type of persistent organic pollutant . The cyclodextrin improved the selectivity of the modified electrode used in the detection process .

Synthesis Analysis

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin involves the use of a hydrothermal technique . The cyclodextrin and nanostructured tin disulfide (SnS2) were sequentially modified onto a disposable screen-printed carbon electrode (SPCE) via titration using a micropipette .

Molecular Structure Analysis

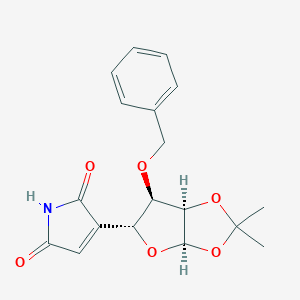

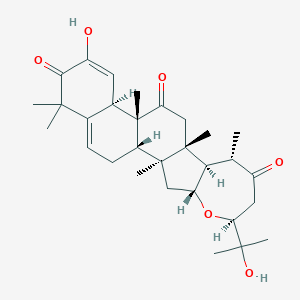

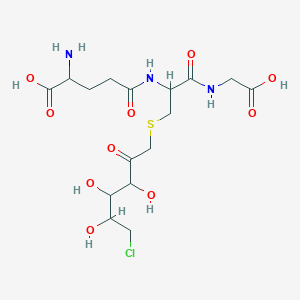

The molecular structure of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been determined using nuclear magnetic resonance (NMR) spectroscopy . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group .

Chemical Reactions Analysis

The 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate improved the selectivity of the modified electrode . The fabricated cyclodextrin/SnS2/SPCE was employed to determine the presence of PCBs by cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

Physical And Chemical Properties Analysis

The physical state of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is solid . Its molecular formula is C36H61NO29 and its molecular weight is 971.86 . It is soluble in water .

Aplicaciones Científicas De Investigación

Structural Determination and Characterization

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been characterized and structurally determined using NMR spectroscopy . This compound is a cyclodextrin (CyD) in which a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group . This structural determination is crucial for understanding the role of carbohydrates in biological processes .

Supramolecular Chemistry

Cyclodextrins, including 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, play a major role in the development of supramolecular chemistry . They form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most CyD applications in medicine, catalysis, food chemistry, separation, and sensor technology .

Electrochemical Detection of Polychlorinated Biphenyls (PCBs)

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been used in the electrochemical detection of PCBs . PCBs are persistent organic pollutants that are widely distributed in the environment . A composite material of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate/tin disulfide has been synthesized and used to detect PCBs by cyclic voltammetry (CV) and differential pulse voltammetry (DPV) . The detection range was 0.625-80 μM, with a limit detection of approximately 5 μM .

Sensor Technology

The structural characteristics of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin make it suitable for sensor technology . The ‘rims’ of the cyclodextrin molecule have great potential to interact with guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Medicine

The ability of cyclodextrins to form inclusion complexes with various guest molecules has found applications in medicine . These complexes can be used to improve the solubility and bioavailability of poorly soluble drugs .

Food Chemistry

In food chemistry, cyclodextrins are used to improve the stability and availability of flavors and fragrances . They can also be used to remove unwanted flavors and odors .

Mecanismo De Acción

Target of Action

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (hereafter referred to as the compound) is a type of cyclodextrin, which are naturally occurring cyclic carbohydrates consisting of 6–8 glucopyranosyl residues linked by α-1,4 glycosidic bonds . The primary targets of this compound are various guest molecules that can form inclusion complexes within its hydrophobic cavity .

Mode of Action

The compound interacts with its targets through a host-guest complex mechanism . The main driving force of this interaction is hydrophobic interaction . Other interactions, such as hydrogen bonding between the guest and secondary hydroxyl groups, also play significant roles in recognizing the guest molecules . The rims of the cyclodextrin molecule, which have great potential to interact with the guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity, also need to be considered .

Biochemical Pathways

The compound affects the biochemical pathways of the guest molecules by forming inclusion complexes with them . This can alter the physical and chemical properties of the guest molecules, potentially affecting their bioavailability and stability .

Pharmacokinetics

Cyclodextrins are generally known for their ability to improve the solubility and stability of guest molecules , which can enhance their bioavailability.

Result of Action

The result of the compound’s action is the formation of inclusion complexes with guest molecules . This can lead to changes in the physical and chemical properties of the guest molecules, potentially enhancing their stability, solubility, and bioavailability .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the formation of inclusion complexes can be affected by the pH and temperature of the environment

Direcciones Futuras

The use of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the detection of PCBs shows promise . Its ability to improve the selectivity of the modified electrode could be explored further in the development of sensors for other types of pollutants. Additionally, its synthesis process could be optimized for large-scale production.

Propiedades

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

CAS RN |

117194-77-1 | |

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)